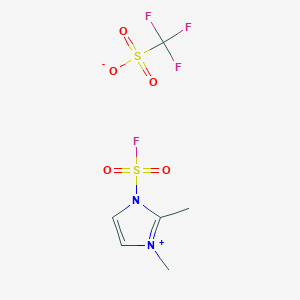

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate

Description

1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS 2179072-33-2), also referred to as FDIT or SuFEx-IT, is a fluorosulfonylating reagent widely used in sulfur(VI) fluoride exchange (SuFEx) click chemistry. Its molecular formula is C6H8F4N2O5S2, with a molecular weight of 328.26 . Structurally, it consists of a 2,3-dimethylimidazolium cation paired with a trifluoromethanesulfonate (triflate) counterion, featuring a reactive fluorosulfonyl (-SO2F) group .

FDIT is a stable, crystalline solid that serves as a safer and more selective alternative to gaseous sulfuryl fluoride (SO2F2). It is employed to install -SO2F groups onto phenolic hydroxyls, amines, and other nucleophiles under mild conditions (0–25°C, 0.2–4 hours) . Applications span medicinal chemistry (e.g., covalent inhibitor synthesis), materials science (ionic liquid studies), and high-throughput fluorosulfate library generation .

Properties

IUPAC Name |

2,3-dimethylimidazol-3-ium-1-sulfonyl fluoride;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN2O2S.CHF3O3S/c1-5-7(2)3-4-8(5)11(6,9)10;2-1(3,4)8(5,6)7/h3-4H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZBWGHMIMMBFC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1S(=O)(=O)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179072-33-2 | |

| Record name | 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the reaction of 2,3-dimethylimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.

Reduction Reactions: Reduction of the fluorosulfonyl group can yield sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and sulfides can be formed.

Oxidation Products: Sulfonyl derivatives are the major products of oxidation reactions.

Reduction Products: Sulfinyl and sulfhydryl derivatives are formed upon reduction.

Scientific Research Applications

Synthetic Applications

2.1. Fluorination Reactions

1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate is primarily utilized as a fluorinating agent. It serves as an alternative to sulfuryl fluoride (SO₂F₂), which poses handling challenges due to its volatility and toxicity. This compound facilitates the conversion of amines and phenols into fluorosulfates and sulfamoyl fluorides, which are valuable intermediates in synthetic organic chemistry .

2.2. Pseudohalide in Cross-Coupling Reactions

The compound acts as a pseudohalide in palladium-catalyzed cross-coupling reactions. This application is critical for constructing complex organic molecules, particularly in medicinal chemistry where diverse functional groups are required .

Biological Applications

3.1. Medicinal Chemistry

In medicinal chemistry, this compound has been employed to synthesize biologically active compounds. The ability to introduce fluorine into drug candidates can enhance their metabolic stability and bioactivity .

3.2. Biological Studies

The compound is also used in biological studies to explore the effects of fluorinated compounds on biological systems, contributing to the development of new therapeutic agents .

Case Studies

4.1. Synthesis of Diazenes

A notable study demonstrated the electrochemical synthesis of diazenes from primary amines using this compound as a key reagent. This process highlighted its utility in generating nitrogen-rich compounds that are important for various applications in materials science and pharmaceuticals .

4.2. Umpolung Reactions

Research has shown that this imidazolium salt can facilitate regioselective umpolung reactions, allowing for the functionalization of arylhydroxylamines. This method represents a significant advancement in synthetic methodologies for creating complex molecular architectures .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate involves the reactivity of the fluorosulfonyl group. This group acts as an electrophile, reacting with nucleophilic residues in target molecules. The trifluoromethanesulfonate group enhances the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Table 1: Key Properties of FDIT and Analogous Compounds

Reactivity and Selectivity

- FDIT vs. SO2F2: FDIT exhibits superior selectivity and controllability in small-scale reactions. For example, FDIT achieves >90% yield in phenolic fluorosulfation (e.g., PZM21 derivatization to compound 2, m/z 444.1424) under ambient conditions, whereas SO2F2 often requires excess reagents and prolonged reaction times .

- FDIT vs. AISF : FDIT’s imidazolium core enhances solubility in polar solvents (e.g., acetonitrile/DMSO), enabling efficient SuFEx reactions (e.g., compound 3 synthesis, m/z 550.2520) . AISF, while effective for arylfluorosulfates, shows slower kinetics due to steric hindrance .

Research Findings and Case Studies

- Case Study 1 : FDIT was used to synthesize bisfluorosulfurylated primary amines (RN(SO2F)2) in acetonitrile with triethylamine, achieving >85% purity post silica gel chromatography .

- Case Study 2 : In SuFEx reactions with 1-allylpiperazine, FDIT generated compound 3 (m/z 550.2520) with 100% MS/MS fragmentation efficiency, demonstrating robustness in complex media .

Biological Activity

1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (CAS No. 2179072-33-2) is a fluorinated ionic liquid that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by a trifluoromethanesulfonate group, which contributes to its reactivity and selectivity in various chemical reactions.

- Molecular Formula : C₆H₈F₄N₂O₅S₂

- Molecular Weight : 328.26 g/mol

- Physical State : Solid at room temperature

- Melting Point : 64-65 °C

- Storage Conditions : Recommended to be stored under an inert atmosphere at -20 °C.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its interactions with proteins and its application in medicinal chemistry.

Protein Interactions

Research indicates that fluorinated ionic liquids like this compound can significantly affect protein stability and activity. The aggregation behavior of these ionic liquids in aqueous solutions has been studied, revealing that they can alter protein folding and stability, which is crucial for biotechnological applications .

Table 1: Summary of Protein Interaction Studies

Case Study 1: Lysozyme Stability

In a study examining the effects of fluorinated ionic liquids on lysozyme, it was found that the presence of this compound led to increased thermal stability and enzymatic activity. This suggests potential applications in drug formulation where enzyme stability is critical .

Case Study 2: Protein Aggregation

Another study focused on the interaction of this ionic liquid with immunoglobulin G demonstrated significant changes in aggregation patterns. The results indicated that the ionic liquid could be used to modulate protein interactions, which is beneficial for therapeutic protein formulations .

Mechanistic Insights

The mechanism by which this compound influences biological systems primarily revolves around its ability to form stable complexes with proteins. The trifluoromethanesulfonate group allows for specific interactions with amino acid residues, thereby stabilizing or destabilizing protein structures depending on the context .

Applications in Medicinal Chemistry

This compound has shown promise as a reagent in various synthetic pathways, particularly in the synthesis of fluorosulfates from phenolic compounds. Its unique reactivity profile allows for selective transformations that are valuable in developing new pharmaceuticals .

Q & A

Q. What is the primary role of this compound in fluorosulfurylation reactions?

This reagent serves as a fluorosulfonylating agent, transferring the fluorosulfonyl (-SOF) group to nucleophilic substrates such as phenols and amines. It enables the synthesis of arylfluorosulfates and sulfamoyl fluorides under mild conditions (room temperature, acetonitrile solvent) with yields ranging from 60–95% depending on substrate reactivity . Key steps include:

- Reagent activation : The imidazolium cation stabilizes the fluorosulfonyl group, enhancing electrophilicity.

- Substrate scope : Phenolic -OH and secondary amines react efficiently, while primary amines require stoichiometric optimization .

- Purification : Products are isolated via silica gel chromatography or aqueous/organic extraction .

Q. How should this compound be stored and handled to ensure stability?

- Storage : Store at 4°C in a desiccator to prevent hydrolysis of the fluorosulfonyl group .

- Hazards : Classified as causing skin corrosion/irritation (Category 1B) and serious eye damage (Category 1). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How can reaction conditions be optimized for substrates with competing functional groups?

- Temperature control : Cooling to 0°C suppresses side reactions (e.g., over-sulfonylation) in polyfunctional substrates .

- Stoichiometry : Use 1.3 equivalents of the reagent for sterically hindered phenols or amines to compensate for reduced reactivity .

- Monitoring : Employ LC-MS or GC-MS to track reaction progress and detect intermediates .

Q. What analytical methods are recommended for characterizing fluorosulfonylated products?

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 444.1424 for a modified opioid receptor ligand) .

- NMR : NMR identifies fluorosulfonyl incorporation (δ ~55–60 ppm for -SOF) .

- X-ray crystallography : SHELXL or OLEX2 refine crystal structures to validate regioselectivity .

Q. How do reported yields vary across substrates, and what factors explain discrepancies?

- Electron-deficient phenols (e.g., nitro-substituted) exhibit lower yields (~60%) due to reduced nucleophilicity, while electron-rich analogs (e.g., methoxy-substituted) achieve >90% .

- Steric hindrance : Bulky amines require extended reaction times (up to 4 hours) .

- Contradictions : Some studies report lower yields for anilines compared to aliphatic amines, attributed to competing side reactions (e.g., N-fluorosulfonylation vs. C-H activation) .

Q. What mechanistic insights exist for fluorosulfonyl transfer using this reagent?

The reaction proceeds via an electrophilic substitution mechanism :

The imidazolium cation stabilizes the leaving group, facilitating SOF transfer.

Nucleophilic attack by the substrate (phenol/amine) forms the fluorosulfate/sulfamoyl fluoride product.

Triethylamine (if used) neutralizes triflic acid byproducts, preventing catalyst poisoning .

Q. Can this reagent be integrated into high-throughput synthesis workflows?

Yes. Examples include:

- Automated platforms : The Synple Automated Synthesis Platform enables parallel synthesis of fluorosulfates at millimole scale .

- SuFEx click chemistry : Combine with 1-allylpiperazine for rapid diversification of bioactive molecules (e.g., opioid ligands) .

- Purification : Flash chromatography with hexane:ethyl acetate gradients isolates products in <30 minutes .

Q. What safety protocols are critical when scaling up reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.